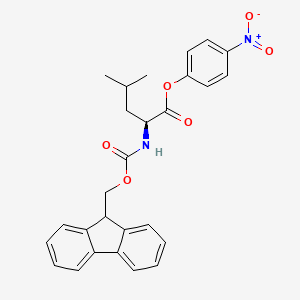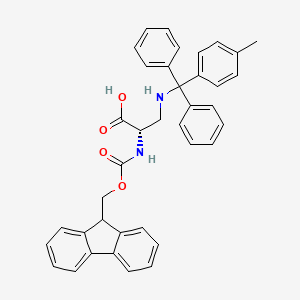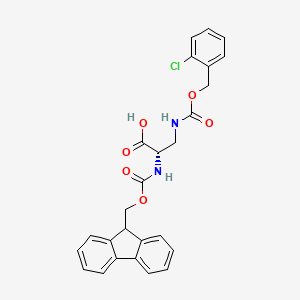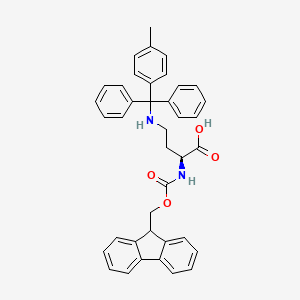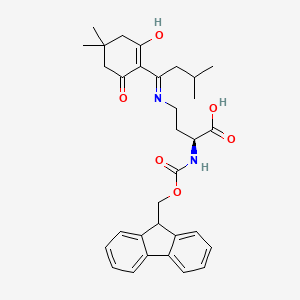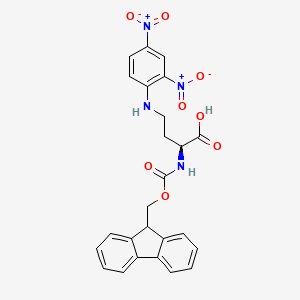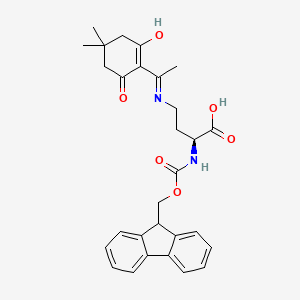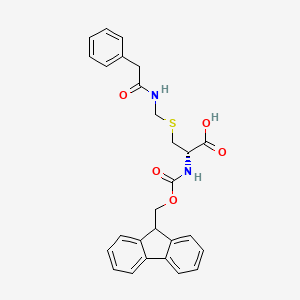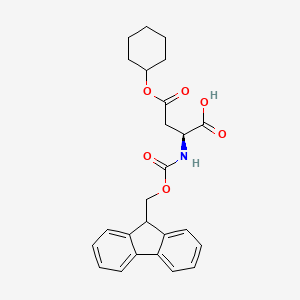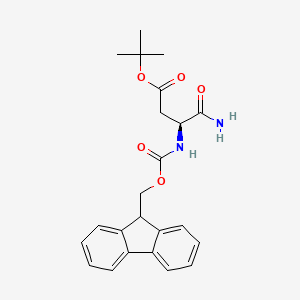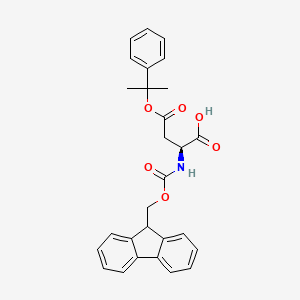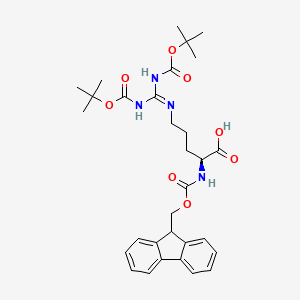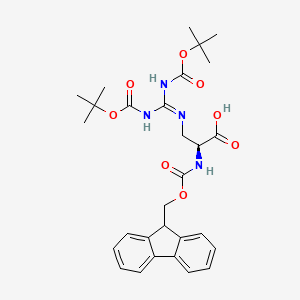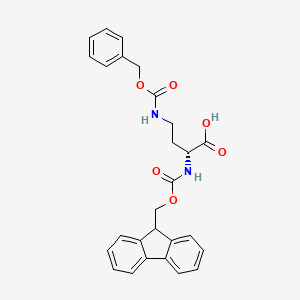
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((benzyloxy)carbonyl)amino)butansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FMOC-D-DAB(Z)-OH, also known as 9-fluorenylmethoxycarbonyl-D-diaminobutyric acid (benzyloxycarbonyl)-OH, is a derivative of diaminobutyric acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The FMOC group is a popular protecting group in solid-phase peptide synthesis, while the benzyloxycarbonyl (Z) group provides additional protection to the side chain.
Wissenschaftliche Forschungsanwendungen
FMOC-D-DAB(Z)-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for various applications in biology and medicine.
Material Science: Used in the development of functional materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of FMOC-D-DAB(Z)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-diaminobutyric acid is protected using the FMOC group. This is achieved by reacting D-diaminobutyric acid with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Protection of the Side Chain: The side chain amino group is protected using the benzyloxycarbonyl (Z) group. This is done by reacting the FMOC-protected D-diaminobutyric acid with benzyloxycarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In industrial settings, the production of FMOC-D-DAB(Z)-OH follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Using large-scale reactors to carry out the protection reactions.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
FMOC-D-DAB(Z)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the FMOC and Z protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: The FMOC group is typically removed using a base such as piperidine, while the Z group is removed using hydrogenation in the presence of a palladium catalyst.
Coupling: Peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Major Products
The major products formed from these reactions include:
Deprotected Amino Acid: The removal of the FMOC and Z groups yields the free D-diaminobutyric acid.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains.
Wirkmechanismus
The mechanism of action of FMOC-D-DAB(Z)-OH involves the protection and deprotection of amino groups during peptide synthesis. The FMOC group protects the amino group from unwanted reactions, while the Z group protects the side chain. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds.
Vergleich Mit ähnlichen Verbindungen
FMOC-D-DAB(Z)-OH can be compared with other similar compounds such as:
FMOC-D-DAP(Z)-OH: 9-fluorenylmethoxycarbonyl-D-diaminopropionic acid (benzyloxycarbonyl)-OH, which has a similar structure but with a shorter side chain.
FMOC-D-ORN(Z)-OH: 9-fluorenylmethoxycarbonyl-D-ornithine (benzyloxycarbonyl)-OH, which has a longer side chain.
Uniqueness
FMOC-D-DAB(Z)-OH is unique due to its specific side chain length and the presence of both FMOC and Z protecting groups, making it particularly useful in the synthesis of peptides with specific structural requirements.
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c30-25(31)24(14-15-28-26(32)34-16-18-8-2-1-3-9-18)29-27(33)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBSCTCUNZLWCT-XMMPIXPASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678758 |
Source


|
| Record name | (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387824-79-5 |
Source


|
| Record name | (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
